

Application Notes and Protocols for CAP1-6D in Pancreatic Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in over 90% of pancreatic cancers, making it a prime target for immunotherapy.[1][2][3] However, CEA is often poorly immunogenic due to immune tolerance.[1][2][3] CAP1-6D is a modified CEA peptide, an altered peptide ligand, designed to overcome this tolerance and elicit a robust anti-tumor immune response.[1][2][3] Specifically, CAP1-6D is a modified version of the CEA epitope CAP-1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL), which enhances its binding to HLA-A2 and stimulates a more potent cytotoxic T lymphocyte (CTL) response.[1] This document provides detailed application notes and protocols for the use of CAP1-6D in pancreatic cancer research, based on findings from a randomized pilot phase I clinical trial.[1][2][3][4]

Mechanism of Action: Eliciting an Anti-CEA Immune Response

CAP1-6D functions as a cancer vaccine to stimulate the patient's immune system to recognize and attack CEA-expressing pancreatic cancer cells. The vaccine, composed of the **CAP1-6D** peptide, is emulsified with an adjuvant (Montanide ISA-51) and administered with a granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2][5] This formulation is designed to recruit and activate antigen-presenting cells (APCs), such as dendritic cells, at the



vaccination site.[5] These APCs then process and present the **CAP1-6D** peptide on their surface via HLA-A2 molecules to CD8+ T cells. This interaction leads to the activation and expansion of CEA-specific CTLs that can then identify and eliminate pancreatic cancer cells expressing the native CEA peptide.[1]



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Figure 1: Proposed mechanism of CAP1-6D induced anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the randomized pilot phase I trial of **CAP1-6D** in patients with pancreatic adenocarcinoma. The study evaluated three different dose levels of the **CAP1-6D** peptide.[1][2][3][4]

Table 1: Patient Demographics and Disease Stage[4]

Characteristic	Value
Number of Enrolled Patients	19
Number of Evaluable Patients	14
Median Age (range)	60 (27-86)
Female	68%
ECOG Performance Status 0	58%
Metastatic Disease	74%
Locally Advanced Disease	5%
Resected Disease	21%
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Table 2: Dose-Dependent Immunologic Response to CAP1-6D Vaccine[1][2][3][4]

Vaccine Arm	CAP1-6D Dose	Positive T Cell Response Rate	Mean Peak T Cell Response	Median Peak T Cell Response
Arm A	10 μg	20%	36.5 - 37	10.5 - 11
Arm B	100 μg	60%	126 - 148.45	51.75 - 52
Arm C	1000 μg (1 mg)	100%	247.69 - 248	270.63 - 271
*T cell response				

^{*}T cell response

measured by

IFN-y ELISPOT

(spots per 104

CD8+ cells)

Table 3: T Cell Response to Wild-Type CEA Peptide[1]

Vaccine Arm	CAP1-6D Dose	Mean T Cell Response	Median T Cell Response
Arm A	10 μg	22.05	3
Arm B	100 μg	120.5	81
Arm C	1000 μg (1 mg)	188.5	222.5

^{*}T cell response

measured by IFN-y

ELISPOT (spots per

104 CD8+ cells)

Experimental Protocols

The following are detailed protocols based on the methodologies described in the clinical trial of **CAP1-6D**.



Protocol 1: CAP1-6D Vaccine Formulation and Administration

This protocol is for the preparation and administration of the **CAP1-6D** vaccine for in vivo studies, based on the clinical trial design.[1][2][5]

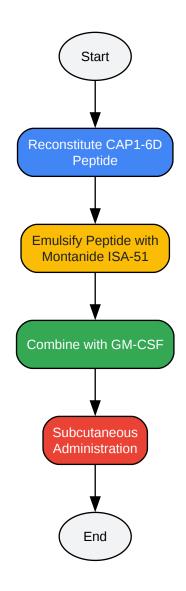
Materials:

- CAP1-6D peptide (YLSGADLNL)
- Montanide ISA-51 (adjuvant)
- Sargramostim (GM-CSF)
- · Sterile saline or water for injection
- Sterile syringes and needles

Procedure:

- Peptide Reconstitution: Reconstitute the lyophilized **CAP1-6D** peptide to the desired concentration (e.g., 10 μ g, 100 μ g, or 1000 μ g) using sterile saline or water for injection according to the manufacturer's instructions.
- Emulsification: Emulsify the reconstituted **CAP1-6D** peptide with Montanide ISA-51 at a 1:1 ratio. This is typically done by mixing the two components between two syringes connected by a luer lock connector until a stable emulsion is formed.
- Adjuvant Addition: On the day of administration, combine the emulsified peptide with GM-CSF (e.g., 250 mcg).[5]
- Administration: Administer the final vaccine formulation subcutaneously. In the clinical trial, the vaccine was administered to the proximal thigh.[5]
- Dosing Schedule: The vaccine was administered every 14 days for each cycle.[4][5]





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Figure 2: Workflow for CAP1-6D vaccine preparation and administration.

Protocol 2: Measurement of T Cell Response by ELISPOT Assay

This protocol outlines the steps for performing an Enzyme-Linked Immunosorbent Spot (ELISPOT) assay to quantify the frequency of IFN-y secreting CD8+ T cells specific for **CAP1-6D** or the native CEA peptide.[1][5]

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects



- CD8+ T cell isolation kit (e.g., magnetic beads)
- ELISPOT plates pre-coated with anti-IFN-y antibody
- CAP1-6D peptide and native CEA peptide (CAP-1)
- T2 cells (HLA-A2+) for peptide pulsing
- Cell culture medium (e.g., RPMI-1640) with supplements
- Fetal Bovine Serum (FBS)
- Biotinylated anti-IFN-y detection antibody
- · Streptavidin-alkaline phosphatase conjugate
- BCIP/NBT substrate
- ELISPOT plate reader

Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[1]
- CD8+ T Cell Enrichment: Enrich for CD8+ T cells from the PBMC population using a positive or negative selection kit according to the manufacturer's protocol.[1]
- Peptide Pulsing of Target Cells:
 - Resuspend T2 cells in serum-free medium.
 - Pulse the T2 cells with the CAP1-6D peptide or the native CAP-1 peptide at a final concentration of 10 μg/mL for 2 hours at 37°C.
 - Wash the peptide-pulsed T2 cells to remove excess peptide.
- ELISPOT Assay:



- Plate the enriched CD8+ T cells in the pre-coated ELISPOT plate.
- Add the peptide-pulsed T2 cells as stimulators to the wells at an appropriate effector-totarget ratio.
- Include negative controls (unpulsed T2 cells) and positive controls (e.g., phytohemagglutinin).
- Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
- Spot Development:
 - Wash the plate to remove cells.
 - Add the biotinylated anti-IFN-y detection antibody and incubate.
 - Wash and add the streptavidin-alkaline phosphatase conjugate.
 - Wash and add the BCIP/NBT substrate to develop the spots.
 - Stop the reaction by rinsing with water once spots are visible.
- Quantification:
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISPOT reader.
 - Calculate the number of spots per 104 CD8+ T cells.[1]

Conclusion and Future Directions

The **CAP1-6D** vaccine has demonstrated a dose-dependent ability to elicit a robust CD8+ T cell response against both the modified and the native CEA peptide in patients with pancreatic cancer.[1][2][3] The 1 mg peptide dose was found to be the most immunogenic without significant toxicity.[4] These findings support the further evaluation of **CAP1-6D**, potentially in combination with stronger adjuvants or with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment in pancreatic cancer.[1][2][3][4] Researchers can



use the protocols and data presented here as a foundation for preclinical and clinical investigations into this promising immunotherapeutic approach for pancreatic cancer.

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